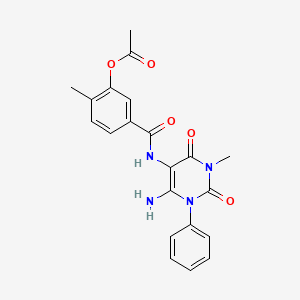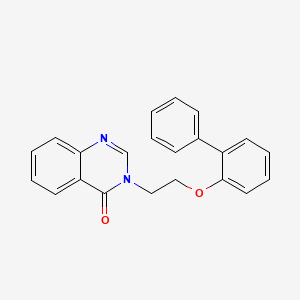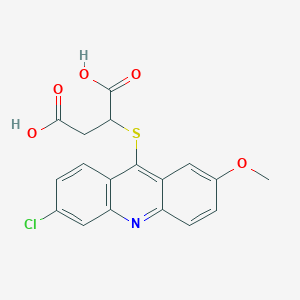
2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid is a complex organic compound that features a unique structure combining an acridine moiety with a sulfanylbutanedioic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid typically involves multiple steps, starting with the preparation of 6-chloro-2-methoxyacridine. This intermediate can be synthesized by reacting 6,9-dichloro-2-methoxyacridine with appropriate reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the acridine ring.
科学研究应用
2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced fluorescence or specific binding affinities.
作用机制
The mechanism of action of 2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid involves its interaction with molecular targets such as DNA and enzymes. The acridine moiety can intercalate into DNA, disrupting its structure and function . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
相似化合物的比较
Similar Compounds
6,9-Dichloro-2-methoxyacridine: A precursor in the synthesis of the target compound, known for its use in the preparation of various acridine derivatives.
9-Amino-6-chloro-2-methoxyacridine: A related compound used as a fluorescent probe and DNA intercalator.
4-Aminoquinoline: Another compound with similar applications in DNA intercalation and enzyme inhibition.
Uniqueness
2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid is unique due to its combination of an acridine moiety with a sulfanylbutanedioic acid group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to its analogs.
属性
CAS 编号 |
5442-51-3 |
|---|---|
分子式 |
C18H14ClNO5S |
分子量 |
391.8 g/mol |
IUPAC 名称 |
2-(6-chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid |
InChI |
InChI=1S/C18H14ClNO5S/c1-25-10-3-5-13-12(7-10)17(26-15(18(23)24)8-16(21)22)11-4-2-9(19)6-14(11)20-13/h2-7,15H,8H2,1H3,(H,21,22)(H,23,24) |
InChI 键 |
ZALYDQBRKPRPPO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)SC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



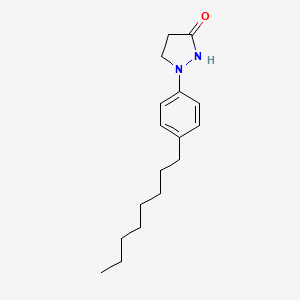
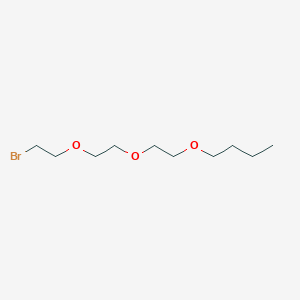
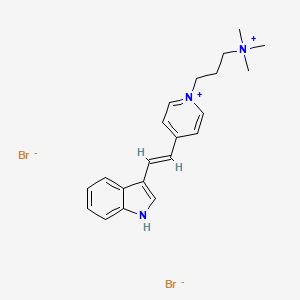
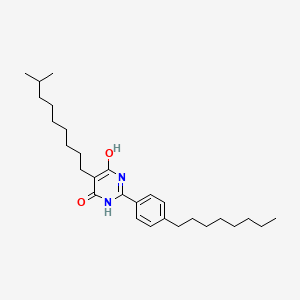
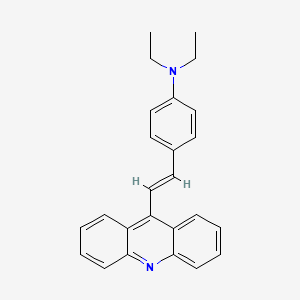
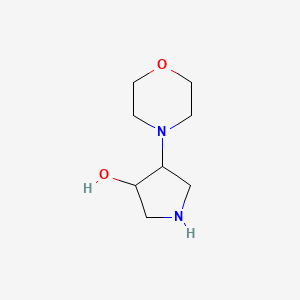
![5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12921109.png)

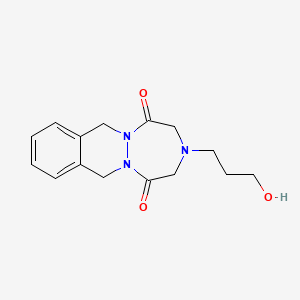
![6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921136.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-](/img/structure/B12921140.png)
